molecular formula C5H12O6S2 B13019496 Pentane-1,5-disulfonic Acid

Pentane-1,5-disulfonic Acid

Cat. No.: B13019496
M. Wt: 232.3 g/mol
InChI Key: WAIFNKJFSAECAT-UHFFFAOYSA-N
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Description

Pentane-1,5-disulfonic acid is an organic compound with the molecular formula C5H12O6S2. It is characterized by the presence of two sulfonic acid groups attached to the first and fifth carbon atoms of a pentane chain. This compound is known for its strong acidic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-1,5-disulfonic acid can be synthesized through the sulfonation of pentane. The process involves the reaction of pentane with sulfur trioxide (SO3) in the presence of a catalyst, typically oleum. The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient formation of the disulfonic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound involves a continuous flow process where pentane is reacted with sulfur trioxide in a reactor. The reaction mixture is then cooled, and the product is purified through crystallization and filtration. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the sulfonic acid groups.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate salts.

    Substitution: Various substituted pentane derivatives.

Scientific Research Applications

Pentane-1,5-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentane-1,5-disulfonic acid involves its strong acidic properties, which allow it to donate protons (H+) in chemical reactions. This proton donation can activate or deactivate various molecular targets and pathways, influencing the outcome of the reactions. The sulfonic acid groups also facilitate interactions with other molecules, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1,5-disulfonic acid: A fluorescent organic compound with similar sulfonic acid groups.

    1,5-Naphthalenedisulfonic acid: Used as a stabilizer for diazo compounds and in the production of dyes.

Uniqueness

Pentane-1,5-disulfonic acid is unique due to its linear pentane chain, which provides different steric and electronic properties compared to aromatic disulfonic acids like naphthalene-1,5-disulfonic acid. This uniqueness makes it suitable for specific applications where linearity and flexibility are required.

Properties

Molecular Formula

C5H12O6S2

Molecular Weight

232.3 g/mol

IUPAC Name

pentane-1,5-disulfonic acid

InChI

InChI=1S/C5H12O6S2/c6-12(7,8)4-2-1-3-5-13(9,10)11/h1-5H2,(H,6,7,8)(H,9,10,11)

InChI Key

WAIFNKJFSAECAT-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)O)CCS(=O)(=O)O

Origin of Product

United States

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